molecular formula C20H25N3O2 B247417 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine

1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine

Cat. No. B247417
M. Wt: 339.4 g/mol
InChI Key: SWJPXUHCJSLGLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine (FPPP) is a chemical compound that has been widely studied for its potential pharmacological properties. FPPP is a piperazine derivative that has been shown to have a variety of effects on the central nervous system.

Mechanism of Action

The mechanism of action of 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has been shown to increase dopamine release in the striatum, which is a brain region involved in the regulation of movement and reward. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has also been shown to increase serotonin release in the prefrontal cortex, which is a brain region involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents, which is consistent with its potential use as a research tool in the field of neuroscience. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine as a research tool is its high affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward. This makes it a useful tool for studying the role of dopamine in these processes. One limitation of using 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are a number of future directions for research on 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine. One area of interest is the potential therapeutic use of 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine in the treatment of neurological and psychiatric disorders. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia. Another area of interest is the development of new 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine derivatives with improved pharmacological properties. These derivatives may have increased selectivity for specific receptors or decreased toxicity. Overall, 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine is a promising compound for further research in the field of neuroscience.

Synthesis Methods

The synthesis of 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine product can be purified using standard chromatographic techniques.

Scientific Research Applications

1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement and reward. 1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine has also been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition.

properties

Product Name

1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine

Molecular Formula

C20H25N3O2

Molecular Weight

339.4 g/mol

IUPAC Name

furan-2-yl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H25N3O2/c24-20(19-7-4-16-25-19)23-10-8-18(9-11-23)22-14-12-21(13-15-22)17-5-2-1-3-6-17/h1-7,16,18H,8-15H2

InChI Key

SWJPXUHCJSLGLT-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CO4

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CO4

solubility

43.8 [ug/mL]

Origin of Product

United States

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